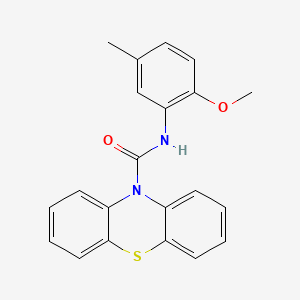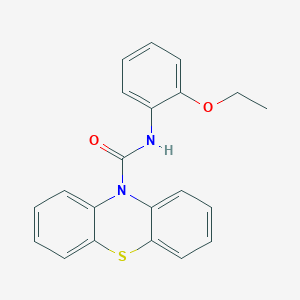![molecular formula C21H26N2O3 B3443298 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3443298.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a synthetic compound that has been studied in the field of pharmacology due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mechanism of Action
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine acts as an agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine are still being studied. However, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been found to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit a range of biological activities that make it a promising candidate for drug development. However, there are also limitations to the use of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems are still being studied.
Future Directions
There are several future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential anti-tumor effects of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Additionally, the biochemical and physiological effects of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine are still being studied, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a synthetic compound that has been studied extensively for its potential therapeutic applications. It exhibits a range of biological activities and has been found to be a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-tumor activities. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-8-9-18(14-17(16)2)26-15-21(24)23-12-10-22(11-13-23)19-6-4-5-7-20(19)25-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUVKQPMZKDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3443215.png)
![8-ethoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3443221.png)
![2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)thio]acetamide](/img/structure/B3443229.png)

![3,5-dimethoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443272.png)
![3,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3443273.png)


![3-(3,4-dimethoxyphenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3443290.png)
![2-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3443304.png)



